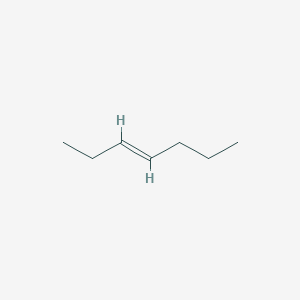

trans-3-Heptene

説明

(E)-Hept-3-ene is an acyclic olefin.

Structure

3D Structure

特性

IUPAC Name |

(E)-hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKDGJSXCTSCK-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873235 | |

| Record name | (3E)-3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-3-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

52.4 [mmHg] | |

| Record name | trans-3-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14686-14-7, 592-78-9, 68476-39-1 | |

| Record name | trans-3-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, aliph.-arom.-C4-5-olefinic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbons, aliph.-arom.-C4-5-olefinic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, aliph-C4-5-olefinic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BR0A824I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Spectral Data of trans-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and spectral data for trans-3-Heptene, a valuable building block in organic synthesis. The information is presented to support research and development activities, with a focus on clarity, detail, and practical application.

Chemical Properties

This compound, also known as (E)-3-Heptene, is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] It is a colorless liquid at room temperature and is characterized by a double bond between the third and fourth carbon atoms in its seven-carbon chain.[2] This internal, trans-configured double bond significantly influences its physical and chemical properties, making it a useful intermediate in various chemical reactions.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| IUPAC Name | (E)-Hept-3-ene | [1] |

| CAS Number | 14686-14-7 | [1] |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 95-96 °C | |

| Melting Point | -137 to -136.6 °C | |

| Density | 0.702 g/mL at 20 °C | |

| Refractive Index | 1.404 | [3] |

| Vapor Pressure | 52.4 mmHg | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents.[2] | |

| Appearance | Clear colorless liquid | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. This section provides detailed spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons (attached to the double bond) appear in the downfield region, typically between 5.0 and 5.5 ppm. The trans-coupling constant (J-value) for these protons is expected to be in the range of 12-18 Hz, which is a key indicator of the trans-stereochemistry.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| CH₃ (C1 & C7) | ~0.9 | Triplet | ~7.5 |

| CH₂ (C2 & C6) | ~2.0 | Quintet | ~7.5 |

| CH (C3 & C4) | ~5.3 | Multiplet | |

| CH₂ (C5) | ~1.4 | Sextet | ~7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sp²-hybridized carbons of the double bond are typically found in the downfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C1 & C7 | ~14.0 |

| C2 & C6 | ~25.8 |

| C3 & C4 | ~131.5 |

| C5 | ~34.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3020 | =C-H stretch |

| 2960-2850 | C-H stretch (sp³) |

| ~1670 | C=C stretch (trans) |

| ~965 | =C-H bend (trans, out-of-plane) |

| 1465-1450 | C-H bend (CH₂) |

| 1380-1370 | C-H bend (CH₃) |

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the trans-configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 98, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a heptene isomer.

| m/z | Relative Intensity | Possible Fragment |

| 98 | [M]⁺ | C₇H₁₄⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

FTIR Spectroscopy (Neat Liquid)

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.

-

Place a small drop of neat this compound onto the crystal or one of the salt plates.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Perform a background scan with the clean, empty accessory.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 20-200.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of (E)-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Heptene , an acyclic olefin, is a colorless liquid with the chemical formula C₇H₁₄.[1][2][3][4] As a simple alkene, its physical properties are of primary interest in various chemical applications, including its use as a solvent, in organic synthesis, and as a reference compound. This technical guide provides a comprehensive overview of the core physical properties of (E)-3-Heptene, supported by detailed experimental methodologies for their determination.

Core Physical Properties

The fundamental physical characteristics of (E)-3-Heptene are summarized in the table below. These properties are crucial for its handling, storage, and application in diverse chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ | [2][3][4] |

| Molecular Weight | 98.19 g/mol | [1][2][3][4][5][6] |

| Boiling Point | 95.9 °C (369.05 K) | [5] |

| Melting Point | -137 °C (-136.15 K) | [7] |

| Density | 0.703 g/cm³ | [7] |

| Refractive Index | 1.406 | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.56 | [5][7] |

| Water Solubility (log10WS) | -3.45 (estimated) | [5] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the experimental procedures for determining the key physical properties of (E)-3-Heptene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For (E)-3-Heptene, a precise determination of its boiling point is essential for purification by distillation and for its characterization.[9] The capillary method is a common and effective technique for this purpose.[8]

Methodology: Capillary Method [8][10]

-

Sample Preparation: A small amount of (E)-3-Heptene is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a melting point apparatus with a heating block.[10][11] The heating medium (e.g., mineral oil) should be heated slowly and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11] Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][11]

-

Corrections: For high accuracy, the observed boiling point may need to be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Experimental Workflow for Boiling Point Determination

References

- 1. 3-Heptene | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptene, (E)- [webbook.nist.gov]

- 3. 3-Heptene, (E)- [webbook.nist.gov]

- 4. 3-Heptene, (E)- [webbook.nist.gov]

- 5. 3-Heptene, (E)- (CAS 14686-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. trans-3-Heptene | C7H14 | CID 5357259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-3-heptene [stenutz.eu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

CAS number and molecular weight of trans-3-Heptene

An In-depth Technical Guide to trans-3-Heptene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, relevant experimental data, and key reaction pathways. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may use this compound in their work.

Physicochemical and Safety Data

This compound is an unsaturated hydrocarbon classified as an alkene.[1] Its properties are summarized in the table below. It is a colorless liquid at room temperature and is soluble in organic solvents but not in water.[1] Safety precautions are necessary when handling this compound as it is a highly flammable liquid and vapor.[2] It may also be fatal if swallowed and enters the airways.[2]

| Property | Value | Source |

| CAS Number | 14686-14-7 | [2][3][4][5] |

| Molecular Formula | C₇H₁₄ | [1][2][3][4] |

| Molecular Weight | 98.19 g/mol | [2][3][4] |

| Alternate Names | (E)-Hept-3-ene, (E)-3-Heptene | [3][5] |

| Density | 0.7±0.1 g/cm³ | [6] |

| Boiling Point | 94.4±7.0 °C at 760 mmHg | [6] |

| Melting Point | -137 to -136.6 °C (lit.) | [6][7] |

| Flash Point | -7.2±0.0 °C | [6] |

| Purity | >97.0% (GC) | [4] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

Experimental Protocols and Reactions

This compound is utilized in organic synthesis as an intermediate for producing various chemicals.[1] Due to its double bond, it undergoes typical alkene reactions such as hydrogenation, halogenation, and polymerization.[1]

Conversion of this compound to cis-3-Heptene

A notable reaction pathway is the conversion of the trans isomer to its cis counterpart. This process involves a three-step sequence:

-

Halogenation: this compound reacts with bromine in methylene chloride to produce 3,4-dibromoheptane.[8]

-

Double Elimination: The resulting 3,4-dibromoheptane undergoes a double elimination reaction in the presence of a strong base like sodium amide to yield the alkyne, 3-heptyne.[8]

-

Partial Reduction: Finally, a partial reduction of 3-heptyne using hydrogen with a Lindlar catalyst affords the desired cis-3-Heptene.[8]

The workflow for this conversion is illustrated in the diagram below.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound, a simple aliphatic alkene, is involved in complex biological signaling pathways or possesses significant biological activities relevant to drug development. Its primary application in research and industry is as a building block in organic synthesis.

References

- 1. CAS 14686-14-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14 | CID 5357259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-Heptene, (E)- [webbook.nist.gov]

- 6. 3-Heptene | CAS#:14686-14-7 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. homework.study.com [homework.study.com]

Stereoisomerism in 3-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stereoisomerism in the alkene 3-heptene. The document details the structural nuances of its isomers, presents key quantitative data, and outlines detailed experimental protocols for their synthesis and separation, making it a valuable resource for professionals in chemistry and drug development.

Introduction to Stereoisomerism in 3-Heptene

3-Heptene, an unsaturated hydrocarbon with the chemical formula C₇H₁₄, serves as a fundamental example of geometric isomerism, a key concept in stereochemistry.[1][2] Due to the restricted rotation around the carbon-carbon double bond at the third carbon atom, 3-heptene exists as two distinct stereoisomers: (Z)-3-heptene and (E)-3-heptene.[3] These isomers, also known by their common names cis-3-heptene and trans-3-heptene respectively, are diastereomers. They share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Notably, 3-heptene does not possess a chiral center, and therefore, does not exhibit enantiomeric forms.

Quantitative Data of 3-Heptene Stereoisomers

The physical properties of the (Z)- and (E)-isomers of 3-heptene exhibit slight but significant differences, which are crucial for their separation and characterization. The following table summarizes key quantitative data for each stereoisomer.

| Property | (Z)-3-Heptene (cis) | (E)-3-Heptene (trans) | Mixture (cis & trans) |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [4] | 98.19 g/mol [5] | 98.19 g/mol [6] |

| CAS Number | 7642-10-6[4] | 14686-14-7[5] | 592-78-9[6] |

| Boiling Point | 96 °C[1] | ~98 °C (estimated) | Not Applicable |

| Density | 0.703 g/mL[1] | Not readily available | 0.70 g/mL[5] |

| Refractive Index | 1.406[1] | Not readily available | 1.40[5] |

Experimental Protocols

Stereoselective Synthesis

The Wittig reaction is a robust method for the stereoselective synthesis of alkenes. To achieve a high yield of the (Z)-isomer of 3-heptene, a non-stabilized ylide is employed, which reacts under kinetic control.[7][8]

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Butanal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the ylide is indicated by a deep red or orange color.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which is predominantly (Z)-3-heptene. Further purification can be achieved by fractional distillation.

The reduction of an alkyne using sodium metal in liquid ammonia is a classic and effective method for the synthesis of a trans-alkene.[9][10][11]

Materials:

-

3-Heptyne

-

Sodium metal

-

Liquid ammonia (condensed at -78 °C)

-

Ammonium chloride (solid)

-

Anhydrous ether

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas at -78 °C.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Slowly add a solution of 3-heptyne in a minimal amount of anhydrous ether to the sodium-ammonia solution.

-

Allow the reaction to stir for 2-3 hours, maintaining the temperature at -78 °C.

-

After the reaction is complete (indicated by the disappearance of the blue color upon quenching a small aliquot with a proton source), carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add water and extract with ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield crude (E)-3-heptene. Purification can be performed by fractional distillation.

Separation of (Z)- and (E)-3-Heptene

Due to the difference in their boiling points, fractional distillation can be employed to separate the (Z)- and (E)-isomers of 3-heptene.[12][13]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place the mixture of (Z)- and (E)-3-heptene into the round-bottom flask with boiling chips.

-

Wrap the fractionating column with insulation (e.g., glass wool) to maintain a proper temperature gradient.

-

Begin heating the flask gently.

-

As the mixture boils, the vapor will rise through the fractionating column. The vapor will be enriched in the more volatile (Z)-isomer.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at a stable temperature corresponding to the boiling point of (Z)-3-heptene (96 °C).

-

As the distillation proceeds, the temperature may rise, indicating the distillation of the less volatile (E)-isomer. Collect this fraction in a separate receiving flask.

-

Analyze the collected fractions by gas chromatography to determine their purity.

Gas chromatography (GC) is an excellent analytical technique for separating and quantifying the ratio of (Z)- and (E)-3-heptene in a mixture.[14][15] Preparative GC can be used for the physical separation of small quantities of the isomers.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon separation (e.g., a non-polar or moderately polar stationary phase).

-

Helium or nitrogen as the carrier gas.

Procedure:

-

Optimize the GC conditions (injector temperature, oven temperature program, carrier gas flow rate, and detector temperature) to achieve baseline separation of the two isomers.

-

Inject a small volume of the 3-heptene mixture into the gas chromatograph.

-

The two isomers will travel through the column at different rates and will be detected at different retention times. Typically, the (Z)-isomer will have a slightly shorter retention time than the (E)-isomer on standard non-polar columns.

-

The peak area of each isomer in the chromatogram is proportional to its concentration in the mixture.

-

For preparative separation, a GC system with a fraction collector is used to isolate each isomer as it elutes from the column.

Visualizations

Caption: Logical relationship of 3-heptene and its stereoisomers.

Caption: Experimental workflow for the synthesis of (Z)-3-heptene.

References

- 1. (Z)-3-heptene [stenutz.eu]

- 2. 3-Heptene, (E)- (CAS 14686-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. (Z)-3-Heptene [webbook.nist.gov]

- 5. 3-Heptene, (E)- [webbook.nist.gov]

- 6. 3-Heptene | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. E-selective reduction of alkynes using sodium in liquid ammonia [ns1.almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. vurup.sk [vurup.sk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stereoselective Synthesis of trans-3-Heptene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a robust and stereoselective method for the synthesis of trans-3-Heptene. While historical accounts of the initial synthesis of 3-heptene exist, this document focuses on a modern and well-documented two-step approach commencing with the synthesis of 3-heptyne, followed by a dissolving metal reduction to yield the desired trans-alkene with high stereoselectivity. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate replication and understanding by professionals in the fields of chemical research and drug development.

Introduction

This compound, an acyclic olefin, serves as a valuable building block in organic synthesis. Its defined stereochemistry makes it a useful intermediate in the construction of complex molecular architectures. While early reports on the synthesis of heptene isomers, such as the work of Barbier and Locquin in the early 20th century, are noted in the literature, accessing these primary sources has proven challenging. This guide, therefore, presents a widely accepted and reliable method for the preparation of this compound, emphasizing high stereochemical control.

The selected synthetic strategy involves two key transformations:

-

Alkylation of a terminal alkyne: Formation of the C7 carbon skeleton is achieved through the synthesis of 3-heptyne via the alkylation of the acetylide derived from 1-butyne with 1-bromopropane.[1][2]

-

Stereoselective reduction of an internal alkyne: The internal alkyne, 3-heptyne, is then selectively reduced to this compound using a dissolving metal reduction, a method known for its high fidelity in producing trans-alkenes.[3][4]

This approach offers a practical and efficient route to the target molecule, with well-established procedures and predictable outcomes.

Synthesis of 3-Heptyne (Precursor)

The initial step involves the creation of the seven-carbon chain of the target molecule in the form of the internal alkyne, 3-heptyne. This is accomplished by the deprotonation of a terminal alkyne, 1-butyne, using a strong base like sodium amide (NaNH₂) to form the corresponding acetylide anion. This nucleophilic anion then undergoes an SN2 reaction with an alkyl halide, 1-bromopropane, to furnish 3-heptyne.[1][5]

Experimental Protocol: Synthesis of 3-Heptyne

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet is charged with liquid ammonia at -78 °C.

-

Sodium amide is cautiously added in portions to the liquid ammonia with stirring.

-

1-Butyne is then slowly added to the stirred suspension of sodium amide in liquid ammonia. The reaction mixture is stirred for 2 hours to ensure complete formation of the butynide anion.

-

A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the ammonia is allowed to evaporate overnight under a stream of nitrogen.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude 3-heptyne is purified by fractional distillation.

Quantitative Data for 3-Heptyne Synthesis

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 106-107.4 °C at 760 mmHg |

| Density | 0.754 g/mL |

| Refractive Index | n20/D 1.4225 |

| Typical Yield | Information on specific yield is limited, but this is a standard and generally high-yielding reaction. |

Note: Data compiled from various sources.[6][7][8][9]

Stereoselective Synthesis of this compound

The key to obtaining the desired trans isomer lies in the stereoselective reduction of the internal alkyne, 3-heptyne. The dissolving metal reduction, typically employing sodium or lithium in liquid ammonia, is the method of choice for this transformation.[3] The mechanism of this reaction involves the formation of a radical anion intermediate, which adopts the more stable trans configuration to minimize steric repulsion between the alkyl groups before the second electron transfer and subsequent protonation steps.[10][11] This results in the preferential formation of the trans-alkene.

Experimental Protocol: Reduction of 3-Heptyne to this compound

Materials:

-

3-Heptyne

-

Sodium metal

-

Liquid ammonia (NH₃)

-

Anhydrous ethanol

-

Pentane

-

Water

Procedure:

-

A three-necked round-bottom flask is fitted with a dry ice condenser and a nitrogen inlet and is cooled to -78 °C.

-

Liquid ammonia is condensed into the flask.

-

Small pieces of sodium metal are carefully added to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

A solution of 3-heptyne in a minimal amount of anhydrous ether is added dropwise to the sodium-ammonia solution. The reaction mixture is stirred for 2-3 hours.

-

The reaction is quenched by the cautious addition of anhydrous ethanol until the blue color disappears.

-

The ammonia is allowed to evaporate under a stream of nitrogen.

-

Water is carefully added to the residue, and the product is extracted with pentane.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting this compound can be further purified by fractional distillation.

Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Boiling Point | 95-96 °C (lit.) |

| Melting Point | -137 to -136.6 °C (lit.) |

| Density | 0.702 g/mL at 20 °C (lit.) |

| Refractive Index | n20/D 1.405 |

| Stereoselectivity | High for the trans isomer. |

| Typical Yield | Good to high yields are generally reported for this type of reduction. |

Note: Data compiled from various sources.[12][13]

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Protons | Approximate Chemical Shift (δ) | Multiplicity |

| CH₃ (terminal methyls) | ~0.9 ppm | Triplet |

| CH₂ (adjacent to methyls) | ~1.4 ppm | Sextet |

| CH₂ (adjacent to double bond) | ~2.0 ppm | Quartet |

| CH (vinylic protons) | ~5.4 ppm | Multiplet |

Note: Approximate values. Actual shifts may vary depending on the solvent and instrument.[14][15]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Approximate Chemical Shift (δ) |

| CH₃ (terminal methyls) | ~14 ppm |

| CH₂ (C2 and C6) | ~23 ppm, ~35 ppm |

| CH (vinylic carbons) | ~131 ppm |

Note: Approximate values. Actual shifts may vary depending on the solvent and instrument.[16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the trans-disubstituted double bond.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (alkane) | ~2850-2960 |

| C=C stretch (alkene) | ~1670 (weak) |

| C-H bend (trans-alkene) | ~965 (strong) |

Note: The strong absorption band around 965 cm⁻¹ is particularly diagnostic for a trans-disubstituted alkene.[17][18][19]

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Solved 2) a) How would you synthesize 3-heptyne from | Chegg.com [chegg.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-heptyne [stenutz.eu]

- 8. scbt.com [scbt.com]

- 9. 3-Heptyne (CAS 2586-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound | C7H14 | CID 5357259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. This compound(14686-14-7) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. This compound(14686-14-7) IR Spectrum [m.chemicalbook.com]

- 18. This compound(592-78-9) IR Spectrum [chemicalbook.com]

- 19. 3-Heptene, (E)- [webbook.nist.gov]

Spectroscopic Analysis of trans-3-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trans-3-Heptene, a key aliphatic alkene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in complex chemical environments.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₄ with a molecular weight of 98.19 g/mol .[1] Its structure is characterized by a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains in a trans configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |

| H3, H4 (Olefinic) | ~5.3 - 5.5 | Multiplet | |

| H2, H5 (Allylic) | ~1.9 - 2.1 | Multiplet | |

| H1, H6 | ~0.9 - 1.0 | Triplet | |

| H7 | ~0.8 - 0.9 | Triplet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The trans-coupling constant (³Jtrans) for protons on opposite sides of a double bond is typically in the range of 12-18 Hz.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Carbon Assignment | Chemical Shift (ppm) |

| C3, C4 (Olefinic) | ~130 - 135 |

| C2, C5 (Allylic) | ~25 - 35 |

| C1, C6 | ~13 - 15 |

| C7 | ~13 - 14 |

Note: These are approximate chemical shift ranges. Alkenyl carbons in ¹³C NMR spectra are typically found in the low-field region, around 100-170 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for this compound are associated with its C=C double bond and the C-H bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp² hybridized) | ~3000 - 3100 | Medium |

| C-H stretch (sp³ hybridized) | < 3000 | Strong |

| C=C stretch | ~1665 - 1675 | Weak to Medium |

| trans C-H bend (out-of-plane) | ~960 - 970 | Strong |

The C=C stretching vibration in trans alkenes is often weaker than in cis isomers due to the symmetry of the molecule.[4] The strong out-of-plane C-H bending absorption around 965 cm⁻¹ is highly characteristic of a trans-disubstituted double bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Key Fragmentation Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern is characterized by the loss of alkyl radicals to form stable carbocations.

| m/z | Relative Intensity | Proposed Fragment |

| 98 | Moderate | [C₇H₁₄]⁺ (Molecular Ion) |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | Moderate | [C₂H₅]⁺ |

The fragmentation of alkenes often involves the formation of resonance-stabilized allylic cations, which are particularly stable.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-25 mg of the this compound sample.[2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

-

Set standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Acquire the free induction decay (FID) and process the data using a Fourier transform.

¹³C NMR Acquisition:

-

Use a similar sample preparation method as for ¹H NMR.

-

Set the spectrometer to the ¹³C frequency.

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid this compound sample between two salt plates (e.g., NaCl or KBr).

-

Ensure a thin film is formed between the plates.

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean salt plates to subtract any atmospheric or plate absorptions.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[6]

-

Ionize the sample using a high-energy electron beam (Electron Ionization - EI).[6][7]

Mass Analysis and Detection:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6][7]

-

A detector measures the abundance of each ion, generating the mass spectrum.[6][7]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in MS.

References

- 1. This compound | C7H14 | CID 5357259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Structure of trans-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of trans-3-Heptene. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and key reaction mechanisms.

Core Data Presentation

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] It is a colorless liquid at room temperature and possesses a distinct odor.[1][2] The "trans" configuration indicates that the alkyl groups attached to the carbon-carbon double bond are on opposite sides, which influences its physical properties.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molar Mass | 98.19 g/mol | [3] |

| Density | 0.702 g/mL at 20 °C | [4] |

| Melting Point | -137 to -136.6 °C | [4] |

| Boiling Point | 95-96 °C | [4] |

| Flash Point | -6.1 °C (21 °F) | [4] |

| Refractive Index | 1.405 at 20 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| CAS Number | 14686-14-7 | [3] |

Molecular Structure and Stereochemistry

The structure of this compound is defined by a seven-carbon chain with a double bond between the third and fourth carbon atoms. The "trans" or "(E)" configuration describes the stereochemistry at this double bond, with the ethyl and propyl groups positioned on opposite sides of the double bond axis.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with good stereocontrol.[5] For the synthesis of this compound, a stabilized phosphorus ylide is typically reacted with an aldehyde.

Procedure:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.05 eq), dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

In a separate flask, dissolve butyraldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the ylide solution to 0 °C and slowly add the butyraldehyde solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent such as pentane or hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Concentration: Approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrument: 300 MHz or 500 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Expected Chemical Shifts (δ):

-

~5.4 ppm (multiplet, 2H, vinylic protons)

-

~2.0 ppm (quartet, 2H, allylic CH₂)

-

~1.4 ppm (sextet, 2H, CH₂)

-

~0.9 ppm (triplet, 6H, terminal CH₃ groups)

-

¹³C NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Concentration: Approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrument: 75 MHz or 125 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Expected Chemical Shifts (δ):

-

~131 ppm (vinylic C-H)

-

~34 ppm (allylic CH₂)

-

~22 ppm (CH₂)

-

~14 ppm (terminal CH₃)

-

-

Technique: Attenuated Total Reflectance (ATR) or Neat (as a thin film between NaCl plates).

-

Instrument: FTIR Spectrometer.

-

Parameters:

-

Spectral Range: 4000-650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32.

-

-

Expected Characteristic Absorptions:

-

~3020 cm⁻¹ (C-H stretch, vinylic)

-

2960-2850 cm⁻¹ (C-H stretch, alkyl)

-

~1670 cm⁻¹ (C=C stretch, trans-alkene)

-

~965 cm⁻¹ (C-H bend, trans-vinylic, out-of-plane)

-

-

Technique: Electron Ionization (EI)

-

GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

-

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 98

-

Major Fragments: m/z 69, 55, 41 (due to allylic cleavage and subsequent fragmentations).

-

Key Reaction Pathways

This compound, as a typical alkene, undergoes addition reactions across its double bond. Two common examples are hydrogenation and halogenation.

Hydrogenation

Hydrogenation of this compound results in the formation of heptane. The reaction typically proceeds with syn-addition of hydrogen atoms across the double bond in the presence of a metal catalyst.

Halogenation

The reaction of this compound with a halogen, such as bromine (Br₂), proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms to form 3,4-dihaloheptane.

References

An In-depth Technical Guide to the Commercial Availability and Use of trans-3-Heptene for Researchers

This guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for trans-3-Heptene, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Key Suppliers

This compound is readily available for research purposes from several major chemical suppliers. It is typically offered at a purity of 97% or greater. The compound is sold in various quantities, commonly ranging from 1 gram to 25 grams. For larger quantities, inquiries for bulk orders are generally accommodated by the suppliers.

Key suppliers for this compound include:

-

Thermo Scientific Chemicals (formerly Alfa Aesar) : Offers this compound with a typical purity of 97%.[1][2]

-

TCI Chemicals : Provides this compound with a purity of >97.0% as determined by Gas Chromatography (GC).[3][4]

-

GFS Chemicals : Lists this compound with a purity of 97%.[5]

-

Santa Cruz Biotechnology : Supplies this compound for research applications.[6]

-

Fisher Scientific : A distributor for products from TCI America and Thermo Scientific Chemicals.[1]

-

CymitQuimica : A European supplier offering TCI products.[6]

It is important to note that this compound is classified as a dangerous good for transportation due to its flammable nature and may be subject to additional shipping charges.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various supplier and database sources.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14686-14-7 |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| IUPAC Name | (E)-hept-3-ene |

| InChI Key | WZHKDGJSXCTSCK-FNORWQNLSA-N |

| SMILES | CCC/C=C/CC |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Purity (by GC) | ≥96.0% to >97.0% | [1][3][5] |

| Boiling Point | 94°C - 96°C | [1] |

| Melting Point | -137°C | [1] |

| Density | 0.698 - 0.702 g/mL at 20°C | [1][4] |

| Refractive Index | 1.403 - 1.405 at 20°C | [1][7] |

| Flash Point | -1°C (30°F) | [1] |

Table 3: Commercial Offerings

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g |

| TCI Chemicals | >97.0% | 5 g |

| GFS Chemicals | 97% | 5 g |

Experimental Protocols

While specific experimental protocols for the use of this compound in complex biological assays are not applicable, the following protocols outline the standard procedures for quality control and handling in a research setting.

3.1. Quality Control: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for verifying the purity of this compound.

Objective: To determine the purity of a this compound sample using GC-FID.

Materials and Equipment:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

Helium or Nitrogen (carrier gas)

-

Hydrogen and Air (for FID)

-

This compound sample

-

High-purity solvent for dilution (e.g., hexane or pentane)

-

Volumetric flasks and syringes

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.

-

Perform serial dilutions to create a set of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

-

-

GC-FID Analysis:

-

Set up the GC-FID system with appropriate parameters for the analysis of volatile hydrocarbons. A typical temperature program might be:

-

Initial oven temperature: 40°C, hold for 2 minutes.

-

Ramp rate: 10°C/minute to 150°C.

-

Injector temperature: 200°C.

-

Detector temperature: 250°C.

-

-

Inject a fixed volume (e.g., 1 µL) of each calibration standard to generate a calibration curve.

-

Inject the prepared sample solution.

-

Analyze a blank solvent sample to check for interferences.

-

-

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms for both the standards and the sample.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

Calculate the purity of the sample as a percentage, accounting for any impurities detected. The purity is typically reported as the area of the main peak relative to the total area of all peaks.

-

3.2. Safe Handling and Storage

This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[5] It can also cause skin and eye irritation.[1]

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][5]

-

Ground and bond containers and receiving equipment.

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

-

-

Storage:

Visualized Workflows

4.1. Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research applications.

4.2. Synthetic Application Workflow

This compound is a versatile starting material in organic synthesis. For instance, it can be used in reactions such as bromination to form intermediates for further synthetic steps.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 592-78-9 [chemicalbook.com]

- 5. This compound | 14686-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-3-Heptene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-3-Heptene, an important aliphatic alkene used as a building block in organic synthesis. The synthesis is achieved through the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds. Specifically, this protocol details the Schlosser modification of the Wittig reaction, which is essential for achieving high stereoselectivity for the desired trans (E) isomer when using non-stabilized ylides. The procedure involves the reaction of butanal with the ylide generated from butyltriphenylphosphonium bromide. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and detailed diagrams of the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts aldehydes or ketones into alkenes using a phosphorus ylide (a Wittig reagent).[1][2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. While stabilized ylides (containing an electron-withdrawing group) typically yield trans-(E)-alkenes, non-stabilized ylides, such as the one derived from butyltriphenylphosphonium bromide, predominantly produce cis-(Z)-alkenes under standard conditions.[1][3][4]

To overcome this limitation and achieve a high yield of the trans-isomer with non-stabilized ylides, the Schlosser modification is employed.[5][6] This modification involves the in-situ epimerization of the initially formed syn-betaine intermediate to the more stable anti-betaine through the use of a second equivalent of a strong base at low temperatures. Subsequent protonation and elimination then afford the trans-alkene with high stereoselectivity.[4][6]

This protocol provides a step-by-step guide for the synthesis of this compound from butanal and butyltriphenylphosphonium bromide using the Schlosser-Wittig reaction.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound via the Schlosser-Wittig reaction. Please note that actual results may vary depending on experimental conditions and the purity of reagents.

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (after purification) |

| Isomeric Ratio (E/Z) | >95:5 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.4 (m, 2H, olefinic), ~2.0 (q, 2H), ~1.4 (sext, 2H), ~0.9 (t, 3H), ~0.85 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~134.8, ~125.2, ~34.7, ~22.8, ~20.6, ~14.1, ~13.8 |

| Boiling Point | 95-96 °C |

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of this compound.

Materials and Reagents

-

Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Butanal (Butyraldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

tert-Butanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane or Hexane (for extraction and chromatography)

-

Silica gel for column chromatography

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware should be flame-dried, and the reaction should be carried out under a positive pressure of an inert gas (e.g., argon or nitrogen). Butanal is a flammable liquid with an unpleasant odor. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of this compound via Schlosser-Wittig Reaction

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add butyltriphenylphosphonium bromide (1.1 equivalents).

-

Under a positive pressure of argon, add anhydrous THF (e.g., 5 mL per 1 g of phosphonium salt) via a syringe.

-

Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via a syringe while maintaining the temperature below -70 °C. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

-

Reaction with Butanal:

-

In a separate flame-dried flask, prepare a solution of butanal (1.0 equivalent) in a small amount of anhydrous THF.

-

Slowly add the butanal solution dropwise to the ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. At this stage, the syn-lithiobetaine is formed.

-

-

Epimerization to the anti-Lithiobetaine (Schlosser Modification):

-

To the reaction mixture at -78 °C, add a second equivalent of n-butyllithium (1.0 equivalent) dropwise.

-

Allow the mixture to warm slowly to -30 °C and stir for an additional 30 minutes. This step facilitates the deprotonation of the initial betaine and subsequent equilibration to the more stable anti-β-oxido ylide.

-

-

Protonation and Elimination:

-

Cool the reaction mixture back down to -78 °C.

-

Add a solution of tert-butanol (1.2 equivalents) in anhydrous THF dropwise. The tert-butanol acts as a proton source to quench the excess base and protonate the β-oxido ylide.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The warming promotes the elimination of triphenylphosphine oxide to form the trans-alkene.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with a low-boiling point solvent like pentane or hexane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: this compound is volatile. Use a cooled trap and avoid excessive heating during solvent removal.

-

The crude product will contain the desired this compound and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel using pentane or hexane as the eluent. This compound will elute first, followed by the more polar triphenylphosphine oxide.

-

Alternatively, for small-scale reactions, the triphenylphosphine oxide can be precipitated by adding cold pentane or hexane to the concentrated crude product, followed by filtration.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity, purity, and the E/Z isomeric ratio.

-

Mandatory Visualizations

Diagram 1: Schlosser-Wittig Reaction Mechanism for this compound Synthesis

Caption: Mechanism of the Schlosser-Wittig reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis of this compound via the Schlosser-Wittig reaction.

References

Application Notes and Protocols for the Selective Synthesis of (E)-3-Heptene via Olefin Metathesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] This application note details a protocol for the selective synthesis of (E)-3-heptene, a valuable building block in various synthetic pathways, through the cross-metathesis of 1-butene and 1-pentene. The focus is on achieving high (E)-selectivity by employing a commercially available Grubbs-type catalyst. While thermodynamically favored, achieving high kinetic E-selectivity often requires careful selection of the catalyst and optimization of reaction conditions.[3] This document provides a representative protocol and relevant data to guide researchers in this endeavor.

Reaction Principle

The synthesis of 3-heptene is achieved via a cross-metathesis reaction between 1-butene and 1-pentene. In this reaction, the alkylidene fragments of the two starting olefins are exchanged, leading to the formation of 3-heptene and ethylene as a byproduct. The stereoselectivity of the reaction, yielding either the (E) or (Z)-isomer of 3-heptene, is controlled by the catalyst and the reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are well-known for their high activity and functional group tolerance in olefin metathesis reactions.[4][5] For the selective synthesis of the (E)-isomer, catalysts that favor the formation of the thermodynamically more stable trans-alkene are typically employed.[6][7]

Reaction Scheme:

Caption: Cross-metathesis of 1-butene and 1-pentene to yield (E)-3-heptene.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the selective synthesis of (E)-3-heptene. Please note that these values are representative and may require optimization for specific experimental setups.

Table 1: Catalyst Screening and Performance

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | (E/Z) Ratio | Reference |

| Grubbs 2nd Gen. | 1-5 | 40-50 | 4-12 | >90 | >9:1 | [1][6] |

| Hoveyda-Grubbs 2nd Gen. | 1-5 | 40-50 | 4-12 | >90 | >10:1 | [4] |

| Molybdenum-based | 1-5 | 25 | 2-6 | >95 | Varies | [8][9] |

Table 2: Influence of Reaction Parameters

| Parameter | Variation | Effect on Yield | Effect on (E)-Selectivity | Notes |

| Temperature | 25°C to 60°C | Increased conversion with temperature | May slightly decrease at higher temperatures | Higher temperatures can lead to catalyst decomposition. |

| Catalyst Loading | 0.5 mol% to 5 mol% | Higher loading increases reaction rate | Generally minor effect | Lower loadings are more economical but may require longer reaction times. |

| Substrate Ratio | 1:1 to 1:2 (Butene:Pentene) | Can influence conversion | Minor effect | Using a slight excess of one olefin can drive the reaction.[6] |

| Solvent | Dichloromethane, Toluene | High | Can influence catalyst stability and activity | Degassed solvents are crucial to prevent catalyst deactivation. |

Experimental Protocols

Materials:

-

Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

-

1-Pentene (≥99%)

-

1-Butene (lecture bottle or condensed)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere system (glovebox or Schlenk line)

Detailed Experimental Protocol:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., argon or nitrogen), add Grubbs Catalyst, 2nd Generation (e.g., 0.05 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed dichloromethane (50 mL) to the flask to dissolve the catalyst.

-

-

Substrate Addition:

-

Add 1-pentene (5.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.

-

If using a lecture bottle, bubble 1-butene gas (approx. 5.5 mmol, 1.1 equiv.) through the solution for a set amount of time, or add condensed 1-butene via a pre-cooled syringe. A slight excess of one olefin can be used to drive the reaction to completion.[6]

-

-

Reaction Conditions:

-

Heat the reaction mixture to 45 °C with stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (if applicable for visualization). The reaction is typically complete within 4-12 hours.

-

-

Reaction Quenching and Work-up:

-